Dodecyl Methanethiosulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

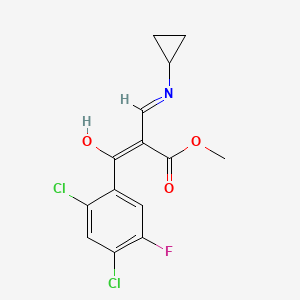

Dodecyl Methanethiosulfonate, also known as DMTS, is a potent organic compound with diverse applications in scientific investigations . It is used to probe the structures of the ACh receptor channel, of the GABA receptor channel, and of lactose permease .

Molecular Structure Analysis

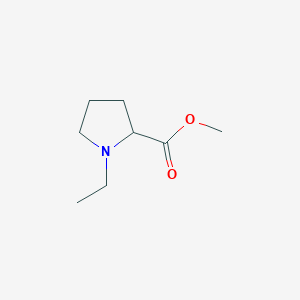

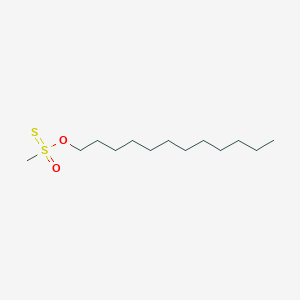

Dodecyl Methanethiosulfonate contains a total of 44 bonds; 16 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

Dodecyl Methanethiosulfonate is used to probe the structures of the ACh receptor channel, of the GABA receptor channel, and of lactose permease . It has been involved in studies of chemical transformations of long-chain alkyl organosulfates .Aplicaciones Científicas De Investigación

Biochemistry: Probing Membrane Proteins

DMTS is utilized in biochemistry to investigate the structure and function of membrane proteins. It serves as a thiol-reactive reagent, particularly for probing the structures of channels like the ACh receptor, GABA receptor, and lactose permease . This application is crucial for understanding the mechanisms of signal transduction and substance transport across cell membranes.

Molecular Biology: Cysteine Modification

In molecular biology, DMTS is used for the selective modification of cysteine residues in proteins. This modification is essential for studying protein structure-function relationships, as it can lead to changes in enzyme kinetics or blockage of the enzyme’s active site .

Pharmaceutical Research: Drug-Protein Interactions

DMTS plays a role in pharmaceutical research by helping to elucidate drug-protein interactions. It is particularly useful in studies involving the human multidrug resistance P-glycoprotein, which is responsible for the extrusion of various compounds out of cells .

Chemical Synthesis: Organic Compound Applications

In chemical synthesis, DMTS is recognized for its potent properties as an organic compound with diverse applications. It is used to probe various biochemical structures, contributing to the development of new synthetic methodologies .

Environmental Science: Surfactant Analysis

Although direct references to DMTS in environmental science are limited, its structural analogs, such as dodecyl sulfate-based surfactants, are extensively studied for their environmental impact. These studies include the synthesis of surfactants and their interaction with other environmental components, which can be extrapolated to understand the behavior of DMTS in similar contexts .

Analytical Chemistry: Surfactant Replacement

DMTS’s surfactant properties allow it to replace organic solvents in analytical chemistry, contributing to greener chemical processes. Its use in spectroscopy and other analytical techniques helps reduce the reliance on more harmful solvents .

Safety And Hazards

Dodecyl Methanethiosulfonate is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

dodecoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-15-17(2,14)16/h3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJPDFXOEXAGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl Methanethiosulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)